molecular formula C22H22FN5O3 B2502766 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-(2-oxopyrrolidin-1-yl)benzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034534-10-4

1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-(2-oxopyrrolidin-1-yl)benzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2502766
CAS RN: 2034534-10-4
M. Wt: 423.448
InChI Key: UGYQGHZLVCKQPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and the use of various substituents to achieve the desired chemical structure. In the context of the compound "1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-(2-oxopyrrolidin-1-yl)benzyl)-1H-1,2,3-triazole-4-carboxamide," we can draw parallels from the synthesis of related compounds. For instance, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives involves the introduction of substituents such as chloro, hydroxyl, and amino groups onto the benzene ring, followed by the attachment of heterocyclic moieties . Similarly, the synthesis of 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol demonstrates the use of a 1,3-dipolar cycloaddition reaction, which is a common method for constructing triazole rings . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their chemical behavior and interactions. X-ray diffraction analysis is a common technique used to determine the precise structure of compounds. For example, the structure of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide was unambiguously assigned using this method . The dihedral angles between the triazole ring and the benzene rings in the compound 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol were also determined through X-ray diffraction, which could be indicative of the spatial arrangement in the compound of interest .

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. The presence of a triazole ring, for instance, is a key feature in many biologically active compounds. The synthesis of (1H-1,2,3-triazol-4-yl)carbohydrazides from 4-trichloroacetyl-1H-1,2,3-triazoles through a reaction with hydrazine hydrate is an example of how triazole-containing compounds can be further functionalized . This type of chemical reactivity could be relevant for the functionalization of the triazole ring in the compound under analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and reactivity, are determined by its molecular structure. The crystal structure analysis provides insights into the density and stability of a compound. For instance, the crystal lattice of 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol reveals the role of intermolecular hydrogen bonding in stabilizing the structure . The biological activity of a compound, such as the inhibition of cancer cell proliferation, can also be considered a chemical property, as seen with 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide . These properties would need to be characterized for the compound to fully understand its potential applications.

Scientific Research Applications

Synthesis and Structural Characterisation

Research on compounds with structures similar to the specified chemical often focuses on their synthesis and structural characterization. For instance, a study on the synthesis of N-(ferrocenylmethyl)benzene-carboxamide derivatives showcased the synthesis process and provided structural characterisation using various spectroscopy methods. These compounds exhibited cytotoxic effects on certain cancer cell lines, highlighting the potential of similar compounds in medical research, particularly in cancer therapy (Kelly et al., 2007).

Biological Activity

Another significant area of research is the investigation of biological activity. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. These compounds showed promising results in tumor stasis in specific cancer models, indicating potential therapeutic applications (Schroeder et al., 2009).

Antioxidant Activity

The synthesis and antioxidant activity of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have also been explored. Some of these compounds demonstrated potent antioxidant activity, suggesting their potential use in addressing oxidative stress-related disorders (Tumosienė et al., 2019).

Fluorescent Probes and Sensors

Furthermore, the development of fluorescent probes and sensors using similar compounds is an active research field. For instance, a pyrrolidine constrained bipyridyl-dansyl click fluoroionophore has been synthesized, serving as a selective ratiometric and colorimetric chemosensor for Al(3+), showcasing the utility of such compounds in chemical sensing and environmental monitoring (Maity & Govindaraju, 2010).

properties

IUPAC Name

1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O3/c23-18-5-2-1-4-17(18)20(29)14-27-13-19(25-26-27)22(31)24-12-15-7-9-16(10-8-15)28-11-3-6-21(28)30/h1-2,4-5,7-10,13,20,29H,3,6,11-12,14H2,(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYQGHZLVCKQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CNC(=O)C3=CN(N=N3)CC(C4=CC=CC=C4F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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